5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile
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Overview
Description
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an acetyl group, an allylsulfanyl group, and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-acetyl-6-methylnicotinonitrile with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the acetyl group
Scientific Research Applications
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-(methylsulfanyl)-6-methylnicotinonitrile
- 5-Acetyl-2-(ethylsulfanyl)-6-methylnicotinonitrile
- 5-Acetyl-2-(propylsulfanyl)-6-methylnicotinonitrile
Uniqueness
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different alkyl groups. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYNGJIJLVDLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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